benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate
Description
Benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate (CAS: 956979-15-0) is a synthetic organic compound with the molecular formula C₁₉H₂₆N₂O₃ and a molar mass of 330.42 g/mol . The structure features a pyrrolidine ring substituted at the 2-position with a (1E)-3-(morpholin-4-yl)prop-1-en-1-yl group and a benzyl carboxylate ester at the 1-position.
Properties
IUPAC Name |
benzyl 2-[(E)-3-morpholin-4-ylprop-1-enyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c22-19(24-16-17-6-2-1-3-7-17)21-11-5-9-18(21)8-4-10-20-12-14-23-15-13-20/h1-4,6-8,18H,5,9-16H2/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSRKAKCXUMQQR-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=CCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)/C=C/CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate typically involves multi-step organic reactions
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Addition of Morpholine Ring: The morpholine ring is typically added through a Michael addition reaction, where morpholine reacts with an α,β-unsaturated carbonyl compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the double bond in the prop-1-en-1-yl group, converting it to a single bond and forming a saturated derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl chloride can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used as bases in substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.
Industrial Applications: It can be used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, where it can inhibit or activate biological pathways. The morpholine ring, in particular, is known for its ability to enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate, we compare it with structurally related compounds, focusing on synthetic routes , functional groups , and physicochemical properties .
Key Differences:
Core Heterocycles: The target compound contains a pyrrolidine ring, while compound 16b features a tetrazole ring. Pyrrolidine is a saturated five-membered amine ring, whereas tetrazole is a nitrogen-rich aromatic heterocycle, conferring distinct electronic and steric properties . The morpholine group in the target compound is a six-membered oxygen- and nitrogen-containing ring, enhancing solubility, whereas 16b includes a benzyl(oxido)imino group, which may influence redox reactivity .
Substituents :
- The benzyl carboxylate in the target compound is an ester group, offering hydrolytic instability under basic conditions. In contrast, 16b has a 4-chlorophenyl group, which is electron-withdrawing and may enhance metabolic stability .
Physicochemical Properties:
- Molecular Weight : Both compounds have similar molar masses (~325–330 g/mol), but the tetrazole in 16b introduces higher nitrogen content, which could affect hydrogen bonding and crystallinity.
- Polarity : The morpholine group in the target compound likely increases polarity compared to the chlorophenyl group in 16b , impacting solubility in aqueous versus organic media.
Research Findings and Implications
- Structural Analysis: Both compounds’ crystal structures may have been resolved using SHELX software, a widely used tool for small-molecule refinement .
- Reactivity : The en-1-en-1-yl group in the target compound is a conjugated system that could participate in cycloaddition reactions, whereas the tetrazole in 16b is prone to ring-opening or coordination chemistry .
Biological Activity
Benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate (CAS: 956979-15-0) is a complex organic compound characterized by its unique structural features, including a benzyl group, a morpholine ring, and a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and organic synthesis. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 330.42 g/mol. Its structure incorporates a pyrrolidine ring that is crucial for its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable amines and dihaloalkanes under basic conditions.
- Introduction of the Benzyl Group : A nucleophilic substitution reaction using benzyl chloride and a base, such as sodium hydride, is employed.
- Addition of the Morpholine Ring : This is generally performed via Michael addition reactions where morpholine reacts with α,β-unsaturated carbonyl compounds.
These synthetic routes allow for the generation of this compound in both laboratory and industrial settings, often utilizing continuous flow reactors to enhance efficiency and yield .
Biological Activity
This compound exhibits various biological activities that make it a candidate for further research:
Anticancer Activity
Recent studies have explored the anticancer potential of derivatives related to this compound. For instance, piperidine derivatives incorporating similar structural motifs have shown significant activity against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The synthesized derivatives were evaluated using MTT assays, revealing promising results in inhibiting cell proliferation .
Enzyme Interaction Studies
Research indicates that compounds with similar structures have been studied for their interactions with specific enzymes and receptors. These interactions are critical for understanding their mechanism of action and potential therapeutic applications. For example, certain derivatives have been identified as inhibitors of key enzymes involved in cancer progression .
Comparison with Similar Compounds
A comparative analysis reveals that this compound possesses unique properties when juxtaposed with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Benzyl 2-(4-morpholinylcarbonyl)phenyl sulfide | Contains sulfide linkage | Moderate antifungal activity |
| N-Benzylmorpholine | Lacks pyrrolidine ring | Limited anticancer properties |
| Benzyl 4-morpholinecarboxylate | Different carboxylate positioning | Moderate antibacterial activity |
The unique combination of functional groups in this compound contributes to its distinct biological profile .
Case Studies and Research Findings
Several case studies highlight the compound's potential:
- In Vitro Studies : Compounds derived from benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine have been subjected to in vitro testing against various cancer cell lines, demonstrating IC50 values that suggest effective inhibition of cell growth .
- Molecular Docking Studies : In-silico analysis has been conducted to predict the binding affinity of this compound to target proteins involved in cancer pathways. Results indicate favorable interactions that warrant further exploration .
- Pharmacological Profiles : The pharmacological implications of this compound are being investigated through various assays aimed at understanding its effects on cellular mechanisms and signaling pathways .
Q & A
Q. What steps validate crystallographic data when disorder is observed in the morpholine ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
